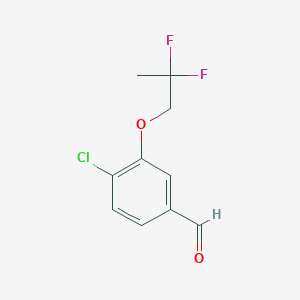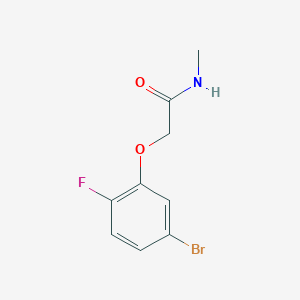
2-(5-Bromo-2-fluorophenoxy)-N-methylacetamide
説明
“2-(5-Bromo-2-fluorophenoxy)-N-methylacetamide” is a complex organic compound. It contains a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a methylacetamide group through an ether linkage .
Molecular Structure Analysis
The compound contains a phenyl ring, which is a planar, aromatic structure. The bromine and fluorine atoms are likely to be ortho to each other on the phenyl ring due to the numbering in the name. The ether linkage introduces an oxygen atom, which is sp3 hybridized and has a bent molecular geometry. The amide group consists of a carbonyl group (C=O) and an amine (NH2), which is further methylated .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The bromine and fluorine atoms might undergo substitution reactions. The ether linkage could potentially be cleaved under acidic conditions. The amide group might participate in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of halogens might increase its molecular weight and possibly its boiling and melting points. The amide group could form hydrogen bonds, influencing its solubility in polar solvents .科学的研究の応用
Metabolic and Pharmacokinetic Studies
- Research on the in vivo metabolism of psychoactive phenethylamines in rats, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has revealed important insights. The study identified various metabolites through liquid-liquid extraction and gas chromatography-mass spectrometry, suggesting pathways involving deamination, reduction, and acetylation. The findings contribute to understanding the metabolic pathways and potential toxicological implications of such compounds (Kanamori et al., 2002).
- The study on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rats uncovered interesting metabolic pathways, including ortho- and para-hydroxylation and subsequent N-acetylation. This research using NMR-based methods provides valuable insights into the metabolic processes involving aromatic fluorine substituents and could have implications for the understanding of metabolic stability and potential toxicity of similar compounds (Scarfe et al., 1999).
Neuropharmacology and Behavioral Studies
- The study by Rohanová et al. (2008) provided significant insights into the pharmacokinetics and brain disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, highlighting its penetration through the blood/brain barrier and its potential psychotropic or toxic effects. This research is crucial for understanding the drug's effects on the brain and its potential therapeutic or adverse impacts (Rohanová et al., 2008).
- The study by Honma et al. (1987) on the effects of methyl bromide (MB) on dopamine, norepinephrine, serotonin, and their metabolites in various brain regions of rats provided significant insights into the neurotoxic effects of MB. Understanding the alterations in catecholamine metabolism could be crucial in mitigating or understanding MB-induced neurotoxicity (Honma et al., 1987).
Receptor Binding and Molecular Interaction Studies
- The study of receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs, including 5-bromo derivatives, provided valuable insights into their pharmacological properties. Understanding the binding affinities and the induced behavioral responses could contribute to the knowledge of their psychoactive effects and potential therapeutic uses (Klein et al., 2018).
Pharmacological and Therapeutic Potential Studies
- The study on the role of orexin-1 receptor mechanisms in compulsive food consumption in a model of binge eating in female rats sheds light on the potential therapeutic applications of compounds that modulate orexin receptors. Understanding the role of orexin receptors in compulsive behaviors could pave the way for developing new treatments for eating disorders (Piccoli et al., 2012).
将来の方向性
特性
IUPAC Name |
2-(5-bromo-2-fluorophenoxy)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12-9(13)5-14-8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSYQWZYJOVUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-fluorophenoxy)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)
dimethyl-](/img/structure/B1411846.png)


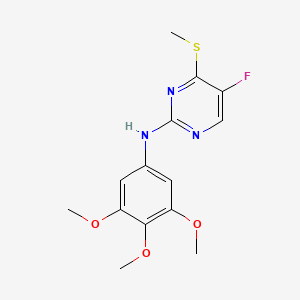
![3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411855.png)
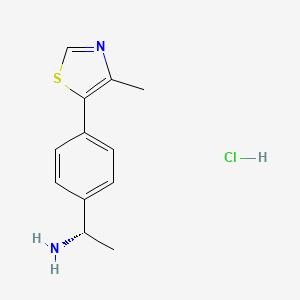
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)
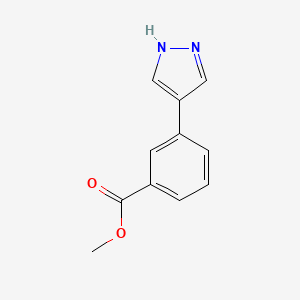
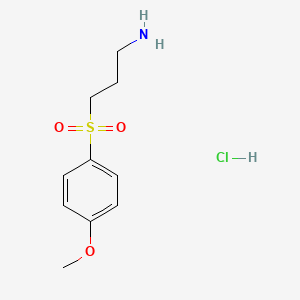
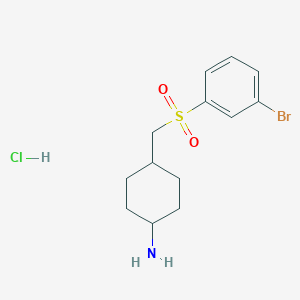
![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)
![4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine](/img/structure/B1411864.png)
